1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Description
This compound belongs to the pyrazolo[3,4-b]pyridine class, a heterocyclic scaffold renowned for its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects . Its structure features:
- A pyrazolo[3,4-b]pyridine core substituted at position 1 with a 1,1-dioxidotetrahydrothiophen-3-yl group, which enhances polarity and may influence solubility and metabolic stability.
- 3-Methyl and 6-(thiophen-2-yl) substituents, which may contribute to steric effects and π-π stacking interactions with biological targets.
For example, pyrazolo[3,4-b]pyridines with methoxyphenyl or thiophene substituents demonstrate anticancer activity via CDK2/9 inhibition , and thienopyrimidine hybrids exhibit antitumor effects .
Properties
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-N-[(3-methoxyphenyl)methyl]-3-methyl-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O4S2/c1-15-22-19(24(29)25-13-16-5-3-6-18(11-16)32-2)12-20(21-7-4-9-33-21)26-23(22)28(27-15)17-8-10-34(30,31)14-17/h3-7,9,11-12,17H,8,10,13-14H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFXOMZGFYSCAKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CS3)C(=O)NCC4=CC(=CC=C4)OC)C5CCS(=O)(=O)C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it has a molecular weight of approximately 414.5 g/mol. The structure features a pyrazolo[3,4-b]pyridine core, which is known for its diverse pharmacological properties.
Research indicates that this compound may exert its biological effects through multiple mechanisms:
- Inhibition of Enzymes : Similar compounds in the pyrazolo family have shown inhibitory effects on various enzymes involved in cancer progression and inflammation. For instance, derivatives of pyrazolo[1,5-a][1,3,5]triazines have been reported to inhibit thymidine phosphorylase (TP), an enzyme linked to tumor growth and metastasis .
- Receptor Modulation : The compound may interact with G protein-coupled receptors (GPCRs), influencing signaling pathways related to cellular proliferation and apoptosis.
Antitumor Activity
Studies have demonstrated that compounds similar to the target molecule exhibit significant antitumor activity. A notable example includes:
| Compound | Activity | Reference |
|---|---|---|
| Pyrazolo[1,5-a][1,3,5]triazines | Inhibition of TP | |
| N-acetyl derivatives | Antimicrobial activity |
Case Studies
- In vitro Studies : A study evaluated the cytotoxic effects of similar pyrazolo compounds against Ehrlich Ascites Carcinoma (EAC) cells, revealing promising results with IC50 values in the low micromolar range .
- In vivo Studies : Animal models treated with pyrazolo derivatives showed reduced tumor growth rates compared to controls, supporting the potential application of these compounds in oncology .
Pharmacokinetics
The pharmacokinetic profile of this compound is yet to be fully elucidated. However, related compounds have shown:
- Absorption : Rapid absorption post-administration.
- Metabolism : Primarily hepatic metabolism with potential for significant first-pass effect.
- Excretion : Renal excretion as metabolites.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Research Findings and Implications
Anticancer Potential: The 3-methoxybenzyl group in the target compound resembles substituents in pyrazolo[3,4-b]pyridines that induce apoptosis and cell cycle arrest in cancer cells . Thiophene and dioxidotetrahydrothiophene moieties may enhance interactions with kinase ATP-binding pockets, similar to c-Met inhibitors .
Synthetic Feasibility :
- The compound’s synthesis could leverage FeCl₃-SiO₂ catalysis (as in ) or Suzuki-Miyaura cross-coupling for aryl-thiophene integration .
Structural Uniqueness: The 1,1-dioxidotetrahydrothiophen-3-yl group is rare in literature, with prior studies focusing on its role in spirocyclic systems . This sulfone group may reduce metabolic degradation compared to non-oxidized thiophene analogs.
Limitations: No direct bioactivity data exist for the target compound; its efficacy must be validated against kinase targets (e.g., CDKs, TRKs) and cancer cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
